molecular formula C20H19N3O B11567359 N'-[(E)-(4-Methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

N'-[(E)-(4-Methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

Cat. No.: B11567359
M. Wt: 317.4 g/mol
InChI Key: UFWRSXLKSMFBEM-LPYMAVHISA-N
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Description

N’-[(E)-(4-Methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a naphthalene ring and a hydrazide group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-Methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation reaction between 4-methylbenzaldehyde and 2-(naphthalen-1-yl)hydrazinecarboxamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-Methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-Methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazides or amides.

Scientific Research Applications

N’-[(E)-(4-Methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-Methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-Methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
  • N’-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

Uniqueness

N’-[(E)-(4-Methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the naphthalene ring also contributes to its distinct properties compared to other similar compounds .

Properties

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C20H19N3O/c1-15-9-11-16(12-10-15)13-22-23-20(24)14-21-19-8-4-6-17-5-2-3-7-18(17)19/h2-13,21H,14H2,1H3,(H,23,24)/b22-13+

InChI Key

UFWRSXLKSMFBEM-LPYMAVHISA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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